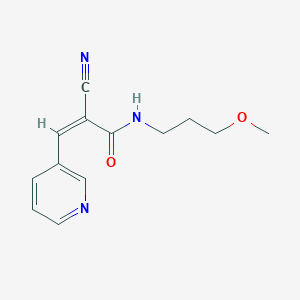
2-(Butylamino)-4-((2-(methoxycarbonyl)phenyl)amino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Butylamino)-4-((2-(methoxycarbonyl)phenyl)amino)-4-oxobutanoic acid, also known as BOC-Asp(OBzl)-OH, is a chemical compound used in scientific research. It is a derivative of aspartic acid and is commonly used as a building block in peptide synthesis.
Aplicaciones Científicas De Investigación
Cerebrospinal Fluid and Neurotransmitter Metabolites
Research in neurological disorders, such as Rett syndrome, has examined the concentrations of neurotransmitter metabolites, including monoamine and amino compounds, in cerebrospinal fluid (CSF). Although not directly related to 2-(Butylamino)-4-((2-(methoxycarbonyl)phenyl)amino)-4-oxobutanoic acid, these studies provide insights into the methods for assessing the impact of chemical compounds on neurotransmitter pathways and potential therapeutic targets for neurological conditions (Perry et al., 1988).
Metabolism and Disposition in Humans
Understanding the metabolism and disposition of pharmaceutical agents can provide insights into their pharmacokinetics and potential therapeutic applications. For example, the metabolism of γ-Aminobutyric Acid Type A Receptor partial agonists has been elucidated, highlighting the importance of understanding oxidative biotransformation pathways and the role of enzymes such as monoamine oxidase-B (Shaffer et al., 2008).
Urinary Metabolites and Disease Biomarkers
The analysis of urinary metabolites has been used to discover biomarkers for various diseases, including metabolic disorders and rheumatoid arthritis. Such research underscores the importance of characterizing the metabolic profile of diseases for diagnosis and treatment planning. For instance, serum metabolomics has revealed distinctive signatures in patients with rheumatoid arthritis, identifying specific biomarkers related to amino acid metabolism and inflammation (Li et al., 2018).
Phenylacetylglutamine as a Nitrogen Excretion Vehicle
The study of alternative pathways for waste nitrogen excretion in patients with urea cycle disorders has led to the evaluation of compounds like Phenylacetylglutamine. Such research highlights the therapeutic potential of manipulating metabolic pathways to treat genetic disorders (Brusilow, 1991).
Exposure to Synthetic Antioxidants
Exposure studies to synthetic phenolic antioxidants, including butylated hydroxytoluene (BHT), offer insights into human exposure to various chemical compounds through consumer products. These studies are crucial for understanding the metabolic fate and potential health implications of widespread chemicals (Wang & Kannan, 2019).
Propiedades
IUPAC Name |
2-(butylamino)-4-(2-methoxycarbonylanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-3-4-9-17-13(15(20)21)10-14(19)18-12-8-6-5-7-11(12)16(22)23-2/h5-8,13,17H,3-4,9-10H2,1-2H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIRSAFALFHGGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(CC(=O)NC1=CC=CC=C1C(=O)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Butylamino)-4-((2-(methoxycarbonyl)phenyl)amino)-4-oxobutanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(difluoromethoxy)-4-methoxyphenyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2882420.png)
![5-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2882421.png)
![8-(2-Chlorophenyl)-1-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2882422.png)


![N-(4-chlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2882428.png)
![1-(4-Methylpiperidin-1-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2882430.png)
![6-Methyl-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2882433.png)




